O6-Acetylmorphine hydrochloride
Description
Nomenclature and Academic Definition of O6-Acetylmorphine
O6-Acetylmorphine is systematically known as (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol 6-acetate. It is also commonly referred to as 6-acetylmorphine (B159328), 6-monoacetylmorphine, or 6-MAM. It is a morphinane alkaloid and is categorized as an opioid metabolite. The acetylation at the 6-position of the morphine molecule is a key structural feature that dictates its distinct pharmacological profile.
The hydrochloride salt, O6-Acetylmorphine hydrochloride, is the form often used in research settings. The addition of hydrochloride improves the compound's stability and solubility in aqueous solutions, facilitating its use in experimental studies and as an analytical standard.
Historical Perspectives on O6-Acetylmorphine Research
The history of O6-acetylmorphine is intrinsically linked to the history of morphine and heroin. While morphine was first isolated in the early 19th century, and heroin was synthesized later in the same century, the specific role and importance of O6-acetylmorphine as a distinct chemical entity and metabolite took longer to be fully appreciated. researchgate.net
The synthesis of O6-acetylmorphine has historically presented a challenge due to the presence of two hydroxyl groups on the morphine molecule at the 3- and 6-positions. The selective acetylation of the 6-position without also acetylating the 3-position is difficult to achieve. Early research into the acetylation of morphine often resulted in the production of diacetylmorphine (heroin) or a mixture of acetylated derivatives.
The differentiation of O6-acetylmorphine from its isomer, O3-acetylmorphine, was a significant analytical hurdle in early research. While both are mono-acetylated forms of morphine, their pharmacological activities differ. The development of more sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was crucial in enabling researchers to definitively identify and quantify each isomer, paving the way for a clearer understanding of their respective roles. nih.gov Studies have shown that partial acetylation of morphine can yield mixtures containing O6-acetylmorphine with only trace amounts of O3-acetylmorphine and heroin, highlighting the complexities of its synthesis and the importance of precise analytical methods. nih.gov
For many years after the discovery of heroin, it was widely believed that its pharmacological effects were primarily due to its rapid conversion to morphine in the body. However, as analytical methods improved, the presence of a transient but highly significant intermediate metabolite, O6-acetylmorphine, became evident.
Research has now firmly established that heroin is rapidly deacetylated to O6-acetylmorphine by esterase enzymes in the blood and various tissues. ous-research.no This initial metabolic step is incredibly fast, with the half-life of heroin being only a few minutes. wisdoj.govnih.gov O6-acetylmorphine itself is then further metabolized to morphine, although at a slightly slower rate. wisdoj.govnih.gov This understanding has evolved from early suggestions that heroin might act principally as O6-acetylmorphine to a more nuanced view where the rapid formation of this metabolite is considered crucial for the immediate and potent effects of heroin. ous-research.nonih.gov
Contemporary Research Significance of this compound
In modern research, this compound is of paramount importance in several areas.
Forensic Toxicology: The detection of O6-acetylmorphine in biological samples such as urine, blood, or hair is considered definitive proof of heroin use. oup.comresearchgate.net This is because O6-acetylmorphine is a unique metabolite of heroin and is not produced from the administration of other opiates like morphine or codeine, or from the consumption of poppy seeds. researchgate.net Its presence, therefore, allows forensic toxicologists to distinguish heroin use from other sources of morphine. However, due to its short half-life, the window for detection can be brief. nih.govjohnshopkins.edu
Pharmacological Research: O6-acetylmorphine is a potent opioid agonist in its own right. Studies have shown that it is more potent than morphine and is roughly equipotent to heroin in producing certain effects. nih.gov Its higher lipophilicity compared to morphine allows it to cross the blood-brain barrier more rapidly, contributing to the fast onset of action associated with heroin. ous-research.no Research focusing on the specific pharmacological properties of O6-acetylmorphine helps to unravel the complex mechanisms of heroin's effects on the central nervous system, including its rewarding properties. nih.gov Studies investigating the rewarding effects of opioids have found that O6-acetylmorphine is essential for the rewarding and sensitizing properties of heroin. nih.gov
Detailed Research Findings
The following tables summarize key research findings related to O6-Acetylmorphine.
Table 1: Metabolic Half-Life of Heroin and its Metabolites
| Compound | Half-Life | Reference(s) |
|---|---|---|
| Heroin | 2-6 minutes | wisdoj.govnih.gov |
| O6-Acetylmorphine (6-AM) | 6-25 minutes | wisdoj.govnih.gov |
| O6-Acetylmorphine (6-AM) in urine | ~0.6 hours | nih.govjohnshopkins.edu |
| Morphine | 1.3-6.7 hours | wisdoj.gov |
Table 2: Comparative Potency of Opioids
| Comparison | Finding | Reference(s) |
|---|---|---|
| Heroin vs. Morphine | Heroin is approximately 40 times more potent than morphine in lowering the reward threshold. | nih.gov |
| O6-Acetylmorphine vs. Heroin | Approximately equipotent in producing significant effects on the threshold for rewarding brain stimulation. | nih.gov |
| O6-Acetylmorphine vs. Heroin | Heroin generated higher conditioned place preference (CPP) scores compared to O6-acetylmorphine. | nih.gov |
Table 3: Detection Times of O6-Acetylmorphine (6-AM)
| Biological Matrix | Detection Time | Reference(s) |
|---|---|---|
| Urine | 2-8 hours | nih.govjohnshopkins.edu |
| Urine | Can be detected for a short period, sometimes in the absence of morphine. | oup.com |
| Various Post-mortem Matrices | Most often detected in urine and vitreous humor. | oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63690-08-4 |
|---|---|
Molecular Formula |
C19H22ClNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2;/h3-6,12-13,15,18,22H,7-9H2,1-2H3;1H/t12-,13+,15-,18-,19-;/m0./s1 |
InChI Key |
PPFQPUQSNFAKGV-ZQGPYOJVSA-N |
SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C.Cl |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of O6 Acetylmorphine
Selective Acetylation of Morphine to O6-Acetylmorphine
The selective acetylation of morphine at the 6-position to yield O6-acetylmorphine is a key synthetic challenge due to the presence of two hydroxyl groups in the morphine molecule. wikipedia.orgnih.gov
Reaction Conditions and Catalytic Approaches for Targeted Acetylation
The synthesis of O6-acetylmorphine from morphine can be achieved using glacial acetic acid with concentrated sulfuric acid acting as a catalyst. wikipedia.org For this reaction to effectively and selectively acetylate the 6-position, the acetic acid must possess a high purity of 97–99%. wikipedia.org Acetic acid is preferred over stronger acetylating agents like acetic anhydride (B1165640) because it is not potent enough to acetylate the phenolic 3-hydroxy group, thus favoring the formation of O6-acetylmorphine. wikipedia.org Another method involves the partial acetylation of morphine with acetyl chloride. nih.gov
Research has also explored various catalytic approaches to improve the efficiency and selectivity of acetylation reactions in general, which could be applicable to O6-acetylmorphine synthesis. These include the use of both homogeneous and heterogeneous acid or base catalysts. mdpi.com
Control of Positional Isomer Formation (O3- vs. O6-Acetylmorphine)
The primary challenge in the synthesis of O6-acetylmorphine is preventing the formation of the O3-acetylmorphine and the diacetylated product, heroin. wikipedia.orgnih.gov The use of milder acetylating agents like acetic acid is a key strategy to selectively target the more reactive 6-hydroxyl group over the phenolic 3-hydroxyl group. wikipedia.org Studies have shown that partial acetylation of morphine sulphate can yield mixtures containing O6-acetylmorphine and unreacted morphine with only trace amounts of O3-acetylmorphine and heroin. nih.gov
In a study investigating the in vitro formation from morphine and aspirin (B1665792), it was observed that the formation of both 3-acetylmorphine (B164165) (3-AM) and 6-acetylmorphine (B159328) (6-AM) is pH-dependent, with optimal formation occurring at a pH of 4 or higher. oup.comnih.gov Under the tested conditions, 3-AM was the predominant product, with its concentration exceeding that of 6-AM by approximately tenfold. oup.comnih.gov This preference for the 3-position was suggested to be due to steric factors. oup.com
In Vitro Chemical Formation of O6-Acetylmorphine from Precursors
O6-acetylmorphine can be formed non-enzymatically from the interaction of morphine with certain precursors under specific conditions. nih.govchemicalbook.com
Non-Enzymatic Acetylation Pathways and Precursor Reactivity
A notable non-enzymatic pathway involves the reaction of morphine with aspirin. oup.comnih.gov Studies have demonstrated that incubating morphine sulfate (B86663) and aspirin together in both deionized water and postmortem gastric contents can lead to the formation of both O3-acetylmorphine and O6-acetylmorphine without the presence of any enzymes. oup.comnih.gov The proposed mechanism is a direct trans-esterification between aspirin and morphine. oup.com The phenolic hydroxyl group at the 3-position or the alcoholic 6-hydroxyl group of morphine attacks the acetyl group of aspirin, resulting in the formation of the corresponding acetylmorphine isomer and salicylic (B10762653) acid. oup.com It was also confirmed that the formation was not due to a direct reaction with acetic acid that might have hydrolyzed from aspirin. oup.com
Influence of Reaction Matrix and Environmental Conditions on Formation
The environment in which the reaction occurs plays a significant role in the formation of O6-acetylmorphine. The production of acetylmorphine from morphine and aspirin is pH-dependent, with optimal formation at a pH of 4 or greater. oup.comnih.gov While the matrix did not seem to affect the production of O6-acetylmorphine, the formation of O3-acetylmorphine was approximately twice as high in gastric contents compared to deionized water. oup.comnih.gov The presence of enzymatic inhibitors such as sodium azide (B81097) and sodium fluoride (B91410) did not inhibit the formation of O6-acetylmorphine, further supporting a non-enzymatic pathway. oup.com
Synthesis of Isotopically Labeled O6-Acetylmorphine Analogs for Research
Isotopically labeled analogs of O6-acetylmorphine are essential as internal standards for analytical and research purposes, particularly in mass spectrometry-based techniques. mdpi.comjfda-online.com These labeled compounds help to correct for variations during sample preparation and analysis. mdpi.com
The synthesis of [acetyl-¹³C₂-methyl-¹³C]6-acetylmorphine has been achieved through the deacetylation of a labeled heroin derivative, [¹³C₅]-4, using hydroxylammonium chloride in ethanol. mdpi.com This method provides a high yield of the desired labeled O6-acetylmorphine. mdpi.com The synthesis of various isotopically labeled opiates, including derivatives of O6-acetylmorphine, focuses on creating carbon-13 (¹³C) labeled compounds from the corresponding natural products to ensure atom-efficient routes. mdpi.com These labeled analogs are crucial for accurate quantification in biological samples and for studying the metabolism and disposition of the parent compound. mdpi.comjfda-online.com
Design and Synthesis of Novel O6-Acetylmorphine Derivatives for Mechanistic Studies
The transient nature of heroin and its rapid metabolism to 6-acetylmorphine (6-AM) and subsequently morphine presents a significant challenge for developing effective treatments for opioid use disorder. acs.orgnih.gov To address this, researchers have focused on creating more stable analogs of O6-acetylmorphine that can be used to elicit an immune response and for mechanistic studies of its action. acs.orggoogle.com
A key strategy in combating heroin's effects is the development of vaccines, which involves designing haptens—small molecules that can elicit an immune response when attached to a larger carrier protein. nih.gov Since O6-acetylmorphine is a crucial psychoactive metabolite, many haptens are designed as its structural mimics. acs.orgresearchgate.net
Researchers have synthesized various O6-acetylmorphine analogs to improve their stability and immunogenicity. google.com One approach involves replacing the labile 6-acetyl group with more stable chemical moieties such as carbamate, phosphonate, or sulfonate groups. google.com These modifications aim to preserve the spatial and electronic characteristics of the acetyl group, which is crucial for immune recognition. google.com
Another strategy focuses on modifying the C-3 position of the morphine scaffold. For instance, replacing the C-3 acetate (B1210297) in heroin-like haptens with a more hydrolytically stable C-3 acetamide (B32628) isostere has been explored. mdpi.com This prevents the in-vivo conversion to a deacetylated hapten, potentially leading to higher titers of anti-heroin antibodies. mdpi.com
The point of attachment of the linker, which connects the hapten to the carrier protein, is also a critical design element. nih.gov Haptens have been developed with linkers at the C-3, C-6, C-14, and N-17 positions of the morphinan (B1239233) skeleton. nih.gov Studies have shown that the linker position significantly impacts the selectivity of the antibodies produced. nih.gov For example, a C-14 linked hapten, 14-AmidoHerHap, which has an acetate at the C-6 position, induced antibodies that provided partial protection against heroin's effects in mice. nih.gov
The choice of carrier protein and adjuvant is also vital for vaccine efficacy. Tetanus toxoid (TT) is a commonly used carrier protein, and adjuvants like alum and CpG oligodeoxynucleotide (ODN) have been shown to enhance the immune response. acs.orgmdpi.com
Table 1: O6-Acetylmorphine Analogs for Immunological Research
| Hapten Name | Modification | Linker Position | Carrier Protein | Key Finding | Reference |
|---|---|---|---|---|---|
| 6-AmHap (1) | C-6 acetamide | C-3 | Tetanus Toxoid | Induced antibodies that cross-reacted with heroin and its metabolites. | acs.org |
| 14-AmidoHerHap (3) | C-6 acetate | C-14 | Tetanus Toxoid | Induced partial protection against heroin-induced antinociception in mice. | nih.gov |
| HerCOOH | Carboxylic acid linker | --- | Tetanus Toxoid | Elicited antibodies with a slightly reduced capacity to bind the heroin hapten compared to the 6-O-acetylmorphine hapten. | mdpi.com |
| C-3 methanesulfonate (B1217627) 6-O-acetate (37) | C-3 methanesulfonate | --- | --- | The sulfonate group did not disrupt the immune recognition of heroin and 6-O-acetylmorphine. | mdpi.com |
Understanding the structure-activity relationships (SAR) of O6-acetylmorphine is fundamental to elucidating its mechanism of action and designing novel compounds with desired pharmacological properties. This involves synthesizing derivatives with systematic modifications to the opiate skeleton and the 6-position substituent.
While specific SAR studies focusing on 6-acylamino or thiosaccharide derivatives of O6-acetylmorphine are not extensively detailed in the provided context, the principles of such investigations can be inferred from the broader research on opioid analogs. The goal of SAR studies is to determine how specific structural features of a molecule influence its biological activity.
For O6-acetylmorphine, key areas for modification in SAR studies would include:
The 6-Position: Altering the length, branching, and electronic properties of the acyl group could provide insights into the binding requirements of the μ-opioid receptor. Replacing the ester oxygen with sulfur (to form a thioester) or nitrogen (to form an amide) would probe the importance of this atom for receptor interaction and metabolic stability.
These systematic modifications would allow researchers to map the structural requirements for affinity and efficacy at the opioid receptors, contributing to a more profound understanding of O6-acetylmorphine's role in the pharmacology of heroin.
Advanced Analytical Research Techniques for O6 Acetylmorphine Hydrochloride
Chromatographic-Mass Spectrometric Approaches in Research Applications
Chromatography coupled with mass spectrometry is a cornerstone in the analysis of O6-acetylmorphine hydrochloride, offering powerful tools for its detection and quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) Methodologies for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the quantitative analysis of O6-acetylmorphine (6-AM). oup.comfda.gov.twnih.gov To enhance volatility and improve chromatographic performance, derivatization of the hydroxyl groups of 6-AM is a common practice. oup.comoup.com Various derivatizing agents have been evaluated, including propionic anhydride (B1165640), trimethylsilyl (B98337) (TMS) reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and fluorinated anhydrides such as trifluoroacetic anhydride (TFAA). oup.comresearchgate.net
The choice of derivative can influence the stability, accuracy, and precision of the method. oup.com For instance, propionyl derivatives have been shown to provide good chromatographic separation and distinctive mass spectra. oup.com Trimethylsilyl derivatives are also widely used and have demonstrated stability for extended periods. fda.gov.tw The use of deuterated internal standards, such as 6-acetylmorphine-D3 (B3182764) or 6-acetylmorphine-D6 (B117113), is crucial for accurate quantification by correcting for variations during sample preparation and analysis. researchgate.netlipomed-shop.com
GC-MS methods often employ either full-scan or selected ion monitoring (SIM) modes. oup.comfda.gov.tw Full-scan mode acquires a complete mass spectrum of the eluting compounds, which is useful for identification, while SIM mode monitors specific ions characteristic of the analyte, offering higher sensitivity and selectivity for quantitative purposes. oup.comfda.gov.twmdpi.com The transition ions for 6-AM in GC-MS/MS analysis, a more advanced technique, are carefully selected to ensure specificity; for example, the transition 399 → 287 m/z has been used for quantification. researchgate.net
Sample preparation for GC-MS analysis typically involves extraction from biological matrices such as blood or urine. oup.comfda.gov.tw This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.comresearchgate.net The pH of the extraction solvent is a critical parameter, with a pH of around 9.0-9.5 often being optimal for the extraction of opiates. oup.comfda.gov.tw
The performance of GC-MS methods for 6-AM quantification is characterized by several parameters, as detailed in the table below.
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 2.5-1000 ng/mL | Human Blood | researchgate.net |
| Limit of Quantitation (LOQ) | 10 ng/mL | Blood | researchgate.net |
| Limit of Detection (LOD) | 2 ng/mL | Blood | researchgate.net |
| Intraday Precision (%RSD) | 0.49 - 6.15% | Urine | fda.gov.tw |
| Interday Precision (%RSD) | 0.49 - 6.15% | Urine | fda.gov.tw |
| Recovery | 85.6% | Urine | fda.gov.tw |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Metabolic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the metabolic profiling of O6-acetylmorphine (6-AM) and related compounds. nxtbook.comnih.gov This technique offers high sensitivity and specificity, often without the need for the derivatization steps typically required in GC-MS analysis. nxtbook.com LC-MS/MS is particularly valuable for studying the complex metabolic pathways of heroin, where 6-AM is a key intermediate metabolite. nih.govnih.gov
In metabolic profiling studies, LC-MS/MS is used to identify and quantify 6-AM along with its precursor, heroin, and its primary metabolite, morphine, as well as their respective glucuronide conjugates. nih.govnih.gov The ability to simultaneously measure these various compounds provides a comprehensive picture of the metabolic cascade. nih.gov The metabolic pathway involves the rapid deacetylation of heroin to 6-AM, which is then further hydrolyzed to morphine. nih.govnih.gov Morphine subsequently undergoes glucuronidation to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govnih.gov
The development of LC-MS/MS methods for metabolic profiling involves careful optimization of chromatographic conditions to achieve separation of the analytes and their isomers. nxtbook.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nxtbook.com For example, a common transition monitored for 6-AM is m/z 328 → 268. nih.gov
Research has utilized LC-MS/MS to investigate metabolic ratios, such as the M3G/morphine ratio, which can provide insights into the timing and route of administration. nih.gov Studies have also explored the inhibition of 6-AM metabolism, where LC-MS/MS was used to identify substances that may inhibit the carboxylesterases responsible for the conversion of 6-AM to morphine. nih.gov
The table below summarizes key analytes and findings from LC-MS/MS-based metabolic profiling studies of O6-acetylmorphine.
| Analyte | Role in Metabolism | Key Findings from LC-MS/MS Studies | Reference |
| Heroin | Precursor | Rapidly metabolized to 6-AM. nih.govnih.gov | nih.govnih.gov |
| O6-Acetylmorphine (6-AM) | Primary Metabolite | A specific biomarker for heroin use. nih.gov | nih.gov |
| Morphine | Metabolite of 6-AM | Further metabolized to glucuronide conjugates. nih.govnih.gov | nih.govnih.gov |
| Morphine-3-glucuronide (M3G) | Major Metabolite | A major urinary metabolite of morphine. nih.govnih.gov | nih.govnih.gov |
| Morphine-6-glucuronide (M6G) | Active Metabolite | An active metabolite of morphine. nih.govnih.gov | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) in Mechanistic Biotransformation Studies
High-performance liquid chromatography (HPLC) plays a significant role in elucidating the mechanistic details of O6-acetylmorphine's biotransformation. While often coupled with mass spectrometry for enhanced detection, HPLC with UV detection is also utilized for quantitative analysis. researchgate.net These studies are crucial for understanding the enzymes involved in the conversion of 6-AM and the factors that can influence this process.
A key area of investigation is the hydrolysis of 6-AM to morphine. In vitro studies using human liver homogenates have employed HPLC to monitor this conversion and to identify potential inhibitors of the enzymes responsible, primarily carboxylesterases. nih.gov By measuring the rate of morphine formation from 6-AM in the presence and absence of various compounds, researchers can identify substances that interfere with this metabolic step. nih.gov
For instance, research has shown that certain compounds formed during the illicit production of heroin can act as strong inhibitors of the carboxylesterase that metabolizes 6-AM. nih.gov This inhibition can lead to an altered metabolic profile, with a higher than expected ratio of 6-AM to morphine in urine samples. nih.gov
HPLC methods used in these studies require careful development to ensure adequate separation of 6-AM from morphine and other potential interfering substances. The choice of mobile phase, column, and detector wavelength are all critical parameters. A typical HPLC method for opiate analysis might use a reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution. researchgate.net
The table below presents findings from HPLC-based studies on the biotransformation of O6-acetylmorphine.
| Study Focus | Key Finding | Analytical Detail | Reference |
| Inhibition of 6-AM to Morphine Conversion | A compound formed during heroin production was identified as a strong inhibitor of the metabolizing enzyme. | HPLC was used to monitor the in vitro conversion in human liver homogenates. | nih.gov |
| Atypical Metabolic Patterns | An elevated 6-AM to morphine ratio in urine can be caused by inhibition of liver carboxylesterase activity. | HPLC is used to quantify 6-AM and morphine to determine this ratio. | nih.gov |
Mass Spectrometric Imaging (MSI) in Distribution Research in Pre-clinical Models
Mass Spectrometric Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules within tissue sections. In pre-clinical research involving O6-acetylmorphine (6-AM), MSI provides valuable insights into its localization and distribution within the brain and other organs. nih.govresearchgate.net
One of the primary applications of MSI in this context is to map the distribution of 6-AM in the brain following administration. researchgate.net Studies using rodent models have shown that 6-AM has a region-specific distribution, with high intensities observed in areas such as the thalamus-hypothalamus, mesocorticolimbic system, cortex, caudate putamen, and ventral pallidum. researchgate.net This distribution pattern correlates with the known locations of opioid receptors in the brain. researchgate.net
MSI can also be used to study the time-dependent distribution of 6-AM. Research has demonstrated that the intensity of 6-AM in the brain changes over time, with the highest intensity observed at a specific time point after administration, followed by a decrease. researchgate.net This provides a dynamic view of the compound's pharmacokinetics within the brain tissue.
Furthermore, MSI can be employed to investigate the interaction of 6-AM with other compounds, such as antagonists. For example, studies have used MSI to show how the administration of naloxone (B1662785), an opioid antagonist, can displace 6-AM from specific brain regions. nih.govacs.org This is visualized as a reduction in the intensity of the 6-AM signal in the presence of naloxone. nih.gov
The MSI technique involves mounting thin tissue sections onto a target plate and coating them with a matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue, and a mass spectrum is acquired at each point, creating a molecular map of the tissue. The fragment mass of 6-AM (e.g., 268 m/z) is monitored to visualize its distribution. nih.govacs.org
The table below summarizes key findings from MSI studies on the distribution of O6-acetylmorphine in pre-clinical models.
| Research Focus | Key Finding | Animal Model | Reference |
| Brain Distribution of 6-AM | High intensities of 6-AM were found in the thalamus-hypothalamus and mesocorticolimbic system. | Sprague Dawley Rat | researchgate.net |
| Time-Dependent Distribution | Highest intensity of 6-AM in the brain was observed at 15 minutes post-administration. | Sprague Dawley Rat | researchgate.net |
| Displacement by Antagonist | Naloxone administration reduced the intensity of 6-AM in specific brain regions. | Sprague Dawley Rat | nih.govacs.org |
Application of Crystallography and Spectroscopic Methods (FT-IR, X-ray) in Structural Elucidation
The precise three-dimensional structure of this compound has been determined using single-crystal X-ray diffraction. eurjchem.comresearchgate.net This technique provides definitive information about the molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The crystal structure of 6-monoacetyl morphine hydrochloride trihydrate has been described in detail. eurjchem.comresearchgate.net It crystallizes in the orthorhombic space group P212121. eurjchem.comresearchgate.net The analysis revealed the presence of three water molecules per molecule of this compound, which are involved in an extensive network of hydrogen bonds. eurjchem.comscispace.com This hydrogen bonding plays a crucial role in stabilizing the crystal structure. scispace.com
Fourier-transform infrared (FT-IR) spectroscopy is another valuable tool for the structural characterization of O6-acetylmorphine. The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of O6-acetylmorphine shows characteristic absorption bands corresponding to the various functional groups, such as the hydroxyl group, the acetyl group, and the aromatic ring. nih.govnist.gov
The table below summarizes the crystallographic data for 6-monoacetyl morphine hydrochloride trihydrate.
| Parameter | Value | Reference |
| Chemical Formula | C19H22NO4Cl·3H2O | eurjchem.comresearchgate.net |
| Crystal System | Orthorhombic | eurjchem.comresearchgate.net |
| Space Group | P212121 | eurjchem.comresearchgate.net |
| a (Å) | 6.9367(2) | eurjchem.comresearchgate.net |
| b (Å) | 13.0374(3) | eurjchem.comresearchgate.net |
| c (Å) | 21.9856(6) | eurjchem.comresearchgate.net |
| V (ų) | 1988.30(9) | eurjchem.comresearchgate.net |
| Z | 4 | eurjchem.comresearchgate.net |
Mechanistic Metabolism and Biotransformation Studies of O6 Acetylmorphine
Enzymatic Deacetylation Pathways of Heroin to O6-Acetylmorphine
Heroin acts as a prodrug, meaning it is largely inactive until it is metabolized in the body. ous-research.no The initial and most critical metabolic step is the rapid deacetylation at the 3-position of the morphine molecule, yielding O6-acetylmorphine (6-acetylmorphine or 6-AM). nih.govresearchgate.netpharmgkb.org This conversion happens so quickly that heroin itself has a plasma half-life of only a few minutes. researchgate.netnih.gov
The hydrolysis of the ester bond at the 3-position of heroin is catalyzed by a class of enzymes known as esterases. ous-research.nonih.gov Specifically, carboxylesterases (CEs) located in the liver, blood, and other tissues are responsible for this initial biotransformation. nih.govnih.govtaylorandfrancis.com Research has identified two primary human liver carboxylesterases, hCE-1 and hCE-2, that facilitate this reaction. nih.govnih.gov While both enzymes can hydrolyze heroin to O6-acetylmorphine, studies have demonstrated that hCE-2 possesses a significantly higher catalytic efficiency for this specific conversion compared to hCE-1. nih.gov In addition to liver enzymes, pseudocholinesterase present in blood plasma also contributes to the rapid systemic deacetylation of heroin immediately following administration. nih.gov The significant role of enzymes within the blood underscores the rapid formation of O6-acetylmorphine before the substance even extensively circulates through the liver. researchgate.net
O6-acetylmorphine is unequivocally identified as the primary and unique metabolite of heroin. ntsbiz.comnih.govcaymanchem.com Its presence in biological samples is considered definitive proof of heroin administration, as it is not a metabolite of morphine or other opioids. ntsbiz.comnih.gov The characterization of O6-acetylmorphine as the principal metabolite stems from pharmacokinetic studies showing its rapid appearance in the bloodstream coinciding with the rapid disappearance of the parent compound, heroin. nih.govresearchgate.net Following its formation, O6-acetylmorphine is itself an active compound before it undergoes further deacetylation to morphine. nih.govwikipedia.org
Conversion of O6-Acetylmorphine to Morphine
The second step in the metabolic cascade is the hydrolysis of O6-acetylmorphine into morphine. researchgate.netresearchgate.netnih.gov This reaction involves the removal of the acetyl group at the 6-position of the molecule.
The conversion of O6-acetylmorphine to morphine is also mediated by carboxylesterase enzymes. nih.govnih.gov Research into the specificity of human carboxylesterases reveals that hCE-2 is substantially more efficient at hydrolyzing O6-acetylmorphine than hCE-1. nih.gov The substrate preference of these enzymes is based on molecular structure; hCE-1 favors substrates with a large acyl group and a small alcohol group, whereas hCE-2 preferentially acts on substrates with a small acyl group and a large alcohol group, like O6-acetylmorphine. nih.govmdpi.com This specificity explains the primary role of hCE-2 in this particular metabolic pathway. nih.gov While human carboxylesterase 1 (CES1) is more abundant in the liver, its contribution to the hydrolysis of O6-acetylmorphine to morphine is considered minor. pharmgkb.org
The rate of conversion from O6-acetylmorphine to morphine can be influenced by various internal and external factors. Inhibition of the carboxylesterases responsible for this step can lead to an atypical metabolic profile, characterized by an unusually high ratio of O6-acetylmorphine to morphine. researchgate.netnih.gov
Endogenous Factors: Genetic variations (polymorphisms) in the genes coding for carboxylesterase enzymes can lead to inter-individual differences in metabolic rates. researchgate.netnih.gov For instance, the G143E genetic variant of CES1 demonstrates a significantly lower intrinsic clearance of heroin compared to the wild-type enzyme. pharmgkb.org
Exogenous Factors: Several external substances can inhibit the enzymatic hydrolysis of O6-acetylmorphine.
Cocaine: As cocaine and heroin are metabolized by the same carboxylesterases, cocaine can act as a competitive inhibitor of O6-acetylmorphine hydrolysis. nih.gov
Heroin Production Impurities: Certain compounds that are byproducts of illicit heroin synthesis from thebaine, such as 3,6-Dimethoxy-4-acetoxy-5-[2-(N-methylacetamido)ethyl]phenanthrene, have been identified as potent inhibitors of the carboxylesterases that metabolize O6-acetylmorphine. nih.gov
Cannabidiol (CBD): In vitro studies have shown that CBD can potently inhibit the hydrolysis of both heroin and O6-acetylmorphine. pharmgkb.org
Comparative Biotransformation Profiles in Diverse Pre-clinical Models
The study of heroin and O6-acetylmorphine metabolism in preclinical models is crucial for understanding its pharmacokinetics. However, it is important to note that esterase activity and enzyme concentrations can vary significantly between species, resulting in different rates of biotransformation. nih.gov
Animal models, primarily rodents such as rats and mice, are extensively used. ous-research.no Studies in rats have shown that the degradation of heroin to O6-acetylmorphine is faster in whole blood than in plasma, and faster in plasma than in brain homogenate, highlighting tissue-specific metabolic differences. nih.govumn.edu In mice, pretreatment with a monoclonal antibody specifically targeting O6-acetylmorphine was shown to reduce the parent compound's behavioral effects by sequestering the metabolite in the bloodstream and reducing its entry into the brain. ous-research.noresearchgate.net
Comparative stability studies have been performed on heroin and its metabolites in biological matrices from different species, including rat blood and brain homogenate, bovine serum, and human plasma. nih.govumn.edu These studies help to optimize conditions for pharmacokinetic analysis and provide insight into species-specific differences in metabolism. For example, under specific storage conditions, post-extraction degradation of heroin and O6-acetylmorphine over one week was more pronounced in rat plasma compared to bovine serum or human plasma. umn.edu These differences are critical for the extrapolation of preclinical data to human contexts.
Kinetic Aspects of O6-Acetylmorphine Biotransformation (in vitro and pre-clinical)
The biotransformation of O6-acetylmorphine (O6-AM) is a critical determinant of its pharmacokinetic profile and pharmacological effects. This section details the kinetic parameters of its conversion to morphine, drawing from in vitro and pre-clinical research. The metabolism is notably rapid, primarily driven by esterase enzymes.
In Vitro Kinetic Studies
In vitro studies using human-derived enzymes have been instrumental in quantifying the rate of O6-acetylmorphine hydrolysis. The primary enzymes involved are carboxylesterases (CEs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
Research has demonstrated that human liver carboxylesterases, specifically hCE-1 and hCE-2, are key players in the deacetylation of O6-acetylmorphine. nih.gov The catalytic efficiency of hCE-2 in hydrolyzing O6-acetylmorphine to morphine is substantially greater than that of hCE-1. nih.govresearchgate.net This suggests a principal role for hCE-2 in the hepatic metabolism of this compound. nih.gov
In addition to liver carboxylesterases, cholinesterases present in plasma and various tissues also contribute to the biotransformation of O6-acetylmorphine. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been shown to hydrolyze O6-acetylmorphine to morphine. nih.gov Kinetic analyses have revealed that while both enzymes can catalyze this reaction, they exhibit different efficiencies. nih.gov
The following tables summarize the key kinetic parameters for the hydrolysis of O6-acetylmorphine by these enzymes.
Table 1: In Vitro Kinetic Parameters for O6-Acetylmorphine Hydrolysis by Human Carboxylesterases
| Enzyme | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹·mM⁻¹) |
|---|---|---|---|
| hCE-1 | - | - | 0.024 |
| hCE-2 | - | - | 22 |
Data from Brzezinski et al., 1997. nih.gov
Table 2: In Vitro Kinetic Parameters for O6-Acetylmorphine Hydrolysis by Human Cholinesterases
| Enzyme | Km (mM) | kcat (min⁻¹) |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.45 ± 0.05 | 58.5 ± 2.1 |
| Butyrylcholinesterase (BChE) | 0.38 ± 0.07 | 0.25 ± 0.01 |
Data from Zheng et al., 2018. nih.gov
It is noteworthy that the conversion of O6-acetylmorphine to morphine can also occur during in vitro sample processing, particularly during enzymatic hydrolysis in urine drug testing, which can be a confounding factor in analytical toxicology. oup.com
Pre-clinical Kinetic Findings
Pre-clinical studies, primarily in rodent models, corroborate the rapid metabolism of O6-acetylmorphine observed in vitro. Following intravenous administration in rats, O6-acetylmorphine is rapidly detected in both blood and brain tissue, underscoring its ability to cross the blood-brain barrier. nih.govnih.gov
A study in freely-moving rats that received an intravenous injection of 3 µmol of O6-acetylmorphine provided detailed pharmacokinetic data in both blood and brain extracellular fluid (ECF). nih.gov The findings highlight the swift appearance and subsequent decline of O6-acetylmorphine, with a corresponding rise in morphine concentrations.
Table 3: Pre-clinical Pharmacokinetic Parameters of O6-Acetylmorphine in Rats Following Intravenous Administration (3 µmol)
| Matrix | Cmax | Tmax (min) | Total AUC (µM·min) |
|---|---|---|---|
| Brain ECF | 4.4 µM | 8 | 131 ± 27 |
| Blood | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data from Kiyatkin et al., 2016. nih.gov
The data indicate that O6-acetylmorphine is the predominant substance reaching the brain shortly after administration. nih.gov It is important to note that the metabolism of opioids in rodents is generally much faster than in humans, which should be considered when extrapolating these findings. oup.com For instance, the half-life of O6-acetylmorphine in human urine has been reported to be approximately 0.6 hours following heroin administration. nih.gov
Pharmacological Mechanisms of O6 Acetylmorphine at the Molecular and Cellular Level Pre Clinical Focus
Opioid Receptor Binding and Selectivity Profiles
The opioid system comprises three main classical receptor types: mu (µ), delta (δ), and kappa (κ), all of which are G-protein coupled receptors (GPCRs). nih.govbruker.com The interaction of an opioid ligand with these receptors initiates a cascade of intracellular signaling events. The binding affinity and selectivity of a compound for these receptors are critical determinants of its pharmacological profile.
Mu-Opioid Receptor Affinity and Efficacy Studies (in vitro and animal models)
The mu-opioid receptor (MOR) is the primary target for many clinically used opioids and is responsible for their analgesic effects. nih.gov O6-acetylmorphine exhibits a high affinity for the MOR. Heroin, or diacetylmorphine, is considered a prodrug that is rapidly metabolized to O6-acetylmorphine. wikipedia.orgnih.gov The high lipophilicity of O6-acetylmorphine, similar to heroin, allows for rapid penetration of the blood-brain barrier. wikipedia.org Once in the central nervous system, its free 3-hydroxyl group is crucial for effective binding to the mu-opioid receptor, contributing to its high potency. wikipedia.org
In vitro studies have consistently demonstrated the potent agonist activity of O6-acetylmorphine at the MOR. For instance, in studies using guinea pig brain homogenates, morphine derivatives with modifications at the 3- and 6-positions showed that their effects are due to altered interactions with opioid receptors. uky.edu Specifically, 3-O-acetylmorphine-6-O-sulfate, a structurally related compound, displayed a greater affinity than morphine for mu receptor sites. uky.edu While direct comparative affinity values for O6-acetylmorphine hydrochloride are not always detailed in isolation, the potent effects observed in various assays are indicative of its high affinity and efficacy at the MOR.
Animal models further corroborate the in vitro findings. The analgesic and other behavioral effects of O6-acetylmorphine are primarily mediated through its action at mu-opioid receptors.
Delta and Kappa Opioid Receptor Interactions and Functional Effects
While the mu-opioid receptor is the principal target for O6-acetylmorphine, its interaction with delta (DOR) and kappa (KOR) opioid receptors is also of interest for understanding its complete pharmacological profile. The delta receptors are involved in analgesia and mood regulation, while kappa receptors can mediate analgesia but also dysphoria and have a lower abuse potential. bruker.comhealthline.com
Studies on related morphine derivatives provide some insight. For example, 3-O-acetylmorphine-6-O-sulfate has shown a greater affinity than morphine for kappa-3 receptor sites in guinea pig brain homogenates. uky.edu The functional consequences of these interactions can be complex. For instance, repeated stimulation of kappa-opioid receptors has been shown to up-regulate the function of mu- and delta-opioid receptors in mice. nih.gov This suggests a functional interplay between the different opioid receptor types.
Structure-Activity Relationship (SAR) Studies for Opioid Receptor Engagement
The chemical structure of an opioid molecule is intrinsically linked to its ability to bind to and activate opioid receptors. Structure-activity relationship (SAR) studies explore how specific chemical modifications influence a compound's pharmacological properties.
Influence of the 6-Acetyl Group on Receptor Binding and Activation
The presence of the acetyl group at the 6-position of the morphine scaffold is a key structural feature of O6-acetylmorphine and has a profound impact on its pharmacological activity. This modification significantly increases the lipophilicity of the molecule compared to morphine, facilitating its rapid transit across the blood-brain barrier. wikipedia.orgnih.gov
The 6-acetyl group, in conjunction with the free 3-hydroxyl group, is critical for the potent bioactivity of O6-acetylmorphine. wikipedia.org While heroin possesses acetyl groups at both the 3 and 6 positions, the rapid deacetylation at the 3-position to form O6-acetylmorphine is a crucial activation step. nih.gov The free 3-hydroxyl group is essential for high-affinity binding to the mu-opioid receptor. wikipedia.org Therefore, the 6-acetyl group serves to enhance central nervous system penetration while the unmasked 3-hydroxyl group ensures potent receptor interaction.
Impact of Chemical Derivatization on Receptor Interactions
Further chemical modifications of the morphine structure can lead to significant changes in receptor binding and functional activity. SAR studies on various opioid ligands have revealed several key principles. For example, the substituent on the tertiary amino group at position 17 is a major determinant of whether a compound acts as an agonist or antagonist at the mu-opioid receptor. nih.gov
Introduction of heterocyclic ring systems at the 6-position can also modulate receptor interaction, often favoring antagonism. nih.gov Studies on 6α- and 6β-indolylacetamidonaltrexamine derivatives have shown that the stereochemistry of the substituent at position 6 can influence efficacy at the mu-opioid receptor without significantly altering binding affinity. nih.gov These findings highlight the intricate relationship between the fine chemical details of a molecule and its interaction with the complex three-dimensional structure of the opioid receptor binding pocket.
In Vitro Functional Assays for Receptor Activation (e.g., [35S]GTPγS Binding)
To quantify the functional activity of a ligand at a G-protein coupled receptor, in vitro assays that measure the direct consequence of receptor activation are employed. The [35S]GTPγS binding assay is a widely used functional assay for this purpose. creative-bioarray.comnih.gov
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. creative-bioarray.com The accumulation of [35S]GTPγS bound to the Gα subunit is a direct measure of the extent of G-protein activation and can be used to determine the potency (EC50) and efficacy (Emax) of a ligand. creative-bioarray.comnih.gov This method is instrumental in characterizing compounds as agonists, antagonists, or inverse agonists. nih.gov
For opioid receptors, which are predominantly Gi/o-coupled, the [35S]GTPγS binding assay is particularly effective. revvity.com Studies utilizing this assay have been crucial in comparing the efficacy and potency of various opioids, including morphine and its derivatives. ohsu.edu For example, this assay has been used to demonstrate that repeated stimulation of kappa-opioid receptors can lead to enhanced mu- and delta-opioid receptor agonist-stimulated [35S]GTPγS binding. nih.gov
While specific [35S]GTPγS binding data for this compound is not always explicitly presented in readily available literature, the potent agonist effects observed in various preclinical models strongly suggest that it would demonstrate high efficacy and potency in this assay, consistent with its powerful activation of the mu-opioid receptor.
Prodrug Hypothesis: O6-Acetylmorphine as a Mediator of Opioid Action
The prevailing scientific consensus posits that heroin (diacetylmorphine) functions primarily as a prodrug, rapidly converting in the body to its active metabolites. Among these, O6-acetylmorphine (also known as 6-monoacetylmorphine or 6-AM) is a pivotal mediator of heroin's pharmacological effects. Heroin itself exhibits a low affinity for mu-opioid receptors. Its lipophilicity, however, facilitates rapid transit across the blood-brain barrier. Once in the central nervous system, esterases swiftly hydrolyze heroin to O6-acetylmorphine. This metabolite, possessing a free hydroxyl group at the 3-position and retaining high lipophilicity, readily binds to and activates mu-opioid receptors, initiating the cascade of events that lead to the characteristic opioid effects.
Contribution to Heroin-Induced Pharmacological Effects in Pre-clinical Models
Pre-clinical studies in rodent models have provided substantial evidence for the critical role of O6-acetylmorphine in mediating the acute behavioral effects of heroin. Research has demonstrated that following heroin administration, O6-acetylmorphine is the predominant active metabolite found in the brain during the initial period, coinciding with the peak of behavioral responses such as increased locomotor activity.
In studies directly comparing the effects of heroin and O6-acetylmorphine in mice, both compounds were found to induce a dose-dependent increase in locomotor activity and conditioned place preference (CPP), a measure of rewarding effects. While heroin sometimes elicits a stronger response, this is often attributed to its superior lipophilicity, which leads to a more efficient delivery of O6-acetylmorphine to the brain.
A compelling line of evidence comes from immunopharmacotherapy studies. Pre-treatment of mice with a monoclonal antibody that specifically binds to O6-acetylmorphine has been shown to significantly reduce heroin-induced locomotor activity. nih.gov This immunoneutralization strategy prevents O6-acetylmorphine from reaching its target receptors in the brain, thereby attenuating the behavioral effects of the parent drug, heroin. These findings underscore that O6-acetylmorphine is not merely a passive intermediate but an essential contributor to the psychoactive properties of heroin.
Table 1: Pre-clinical Evidence for O6-Acetylmorphine's Contribution to Heroin's Effects
| Pre-clinical Model | Key Finding | Implication |
|---|---|---|
| Mouse Locomotor Activity | O6-acetylmorphine is the predominant metabolite in the brain during peak locomotor activity after heroin injection. | Supports O6-acetylmorphine as the primary mediator of heroin's acute stimulant effects. |
| Mouse Conditioned Place Preference (CPP) | Both heroin and O6-acetylmorphine induce CPP, indicating rewarding properties. | Demonstrates that O6-acetylmorphine itself is rewarding and contributes to heroin's addictive potential. |
| Mouse Immunoneutralization | A monoclonal antibody specific to O6-acetylmorphine reduces heroin-induced locomotor activity. nih.gov | Provides direct evidence that blocking O6-acetylmorphine's action mitigates the effects of heroin. |
Comparative Receptor Activation Efficacy with Heroin and Morphine
The pharmacological activity of opioids is intrinsically linked to their ability to bind to and activate opioid receptors, primarily the mu-opioid receptor. In vitro studies have been instrumental in dissecting the relative efficacy of heroin, O6-acetylmorphine, and morphine at the molecular level.
Research utilizing agonist-stimulated [³⁵S]GTPγS binding in rat thalamic membranes and at the cloned human mu-opioid receptor has revealed significant differences in the efficacy of these compounds. Efficacy, in this context, refers to the maximal effect (Emax) a drug can produce upon binding to its receptor, while potency (EC50) is the concentration required to produce 50% of the maximal effect.
These studies have demonstrated that O6-acetylmorphine is a more efficacious agonist at the mu-opioid receptor than morphine. nih.gov Heroin's apparent high efficacy in these assays is largely attributed to its rapid in vitro conversion to O6-acetylmorphine. nih.gov This higher intrinsic efficacy of O6-acetylmorphine may explain, in part, the greater potency observed for heroin in vivo compared to morphine.
Table 2: Comparative Mu-Opioid Receptor Activation Efficacy (Pre-clinical Data)
| Compound | Emax (% Stimulation over Basal) | EC50 (nM) | Reference |
|---|---|---|---|
| Heroin | ~150 | ~100 | Selley et al., 2001 nih.gov |
| O6-Acetylmorphine | ~150 | ~100 | Selley et al., 2001 nih.gov |
| Morphine | ~100 | ~200 | Selley et al., 2001 nih.gov |
Data are approximations from published graphs in Selley et al. (2001) and represent stimulation of [³⁵S]GTPγS binding in rat thalamic membranes.
Antagonism and Displacement Studies with O6-Acetylmorphine in Pre-clinical Models
Antagonism studies are crucial for characterizing the receptor-specific actions of a drug. In the context of O6-acetylmorphine, these studies have helped to confirm that its pharmacological effects are primarily mediated through the mu-opioid receptor.
In preclinical models, the effects of O6-acetylmorphine can be blocked by opioid receptor antagonists. For instance, the non-selective opioid receptor antagonist naloxone (B1662785) has been shown to reduce the acute locomotor-stimulating effects of O6-acetylmorphine in a dose-dependent manner in mice. nih.gov This demonstrates a competitive interaction at the opioid receptor, where naloxone prevents O6-acetylmorphine from binding and eliciting its effect.
Furthermore, studies have utilized selective antagonists to probe the involvement of different opioid receptor subtypes. The finding that the increased efficacy of heroin and O6-acetylmorphine was not due to actions at delta-opioid receptors was determined by the lack of antagonism by the delta-selective antagonist naltrindole. nih.gov This provides further evidence that the primary pharmacological effects of O6-acetylmorphine are mediated by the mu-opioid receptor.
Table 3: Antagonism of O6-Acetylmorphine Effects in Pre-clinical Models
| Antagonist | Pre-clinical Model | Effect of O6-Acetylmorphine Measured | Outcome of Antagonism | Reference |
|---|---|---|---|---|
| Naloxone | Mice | Locomotor Activity | Dose-dependent reduction of O6-acetylmorphine-induced hyperactivity. nih.gov | Eriksen et al., 2016 |
| Naltrindole | Rat Thalamic Membranes | G-protein Activation | No antagonism of O6-acetylmorphine-induced G-protein activation. nih.gov | Selley et al., 2001 |
| Anti-6-AM Monoclonal Antibody | Mice | Heroin-induced Locomotor Activity | Significant reduction in locomotor activity. | Bogen et al., 2014 (as cited in nih.gov) |
Advanced Research Topics and Future Directions in O6 Acetylmorphine Hydrochloride Research
Integration of Multi-Omics Approaches in Metabolic and Mechanistic Studies
The comprehensive understanding of O6-acetylmorphine's (6-AM) metabolic fate and its precise mechanisms of action necessitates advanced analytical approaches. The integration of multi-omics, which combines data from various biological layers such as genomics, proteomics, and metabolomics, offers a powerful strategy to build a holistic picture of the compound's interactions within a biological system. This approach allows researchers to move beyond studying single pathways and instead model complex biological networks.
Methodologies inspired by studies on other compounds, such as acetaminophen, demonstrate the potential of a multi-omic framework. nih.gov In such a model, genomic data (e.g., from genome-wide association studies) can be integrated with metabolomic data to identify genetic variants that control the levels of specific metabolites. nih.gov Applying this to O6-acetylmorphine could reveal genetic factors that influence its metabolic rate, the efficiency of its conversion to morphine, or its interaction with cellular targets. This could help explain inter-individual variability in response and metabolism.
Heroin is rapidly metabolized into 6-AM, which is then hydrolyzed to morphine by carboxylesterase enzymes. epa.gov The integration of proteomics and metabolomics can elucidate the factors influencing this metabolic cascade. For instance, in-vitro studies using human liver homogenates have identified substances that can inhibit the conversion of 6-AM to morphine. epa.gov One potent inhibitor was identified as a compound formed from thebaine during illicit heroin production, highlighting how impurities can alter metabolic pathways. epa.gov A multi-omics approach could systematically screen for other such interactions, providing a more complete map of the metabolic network.
The table below details substances identified as inhibitors of the metabolic conversion of 6-acetylmorphine (B159328) to morphine, a critical step in its biological processing.
Table 1: Identified Inhibitors of 6-Acetylmorphine to Morphine Conversion
| Inhibitor Class | Specific Compound Example | Study Context |
|---|
By combining genomic data with proteomic and metabolomic profiles from individuals or cellular models exposed to O6-acetylmorphine, researchers can construct detailed models of its activity. This can uncover novel mechanisms and biomarkers, paving the way for more nuanced research into its biological role. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of O6-Acetylmorphine Interactions
Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions of molecules like O6-acetylmorphine at an atomic level. These methods allow researchers to model the dynamic behavior of the compound and its binding to biological targets, such as opioid receptors, providing insights that are often difficult to obtain through experimental methods alone.
MD simulations can model the physical movements of atoms and molecules over time. nih.gov For O6-acetylmorphine, this would involve creating a virtual system containing the molecule and its receptor, typically embedded in a simulated physiological environment of water and ions. nih.gov By running simulations for nanoseconds or longer, researchers can observe the binding process, identify key amino acid residues in the receptor that form critical interactions (like hydrogen bonds or hydrophobic contacts), and understand how the receptor's conformation changes upon binding. nih.govnih.gov
Techniques such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the trajectories generated from MD simulations to calculate the binding free energy between O6-acetylmorphine and its target. nih.gov This provides a quantitative measure of binding affinity. These computational approaches can be used to compare the binding of O6-acetylmorphine to different opioid receptor subtypes (e.g., μ, δ, κ) or to compare its binding affinity relative to its parent compound, heroin, and its primary metabolite, morphine. There is evidence that 6-AM binds to a subtype of μ-opioid receptors that are also activated by morphine-6β-glucuronide but not by morphine itself, a phenomenon that could be explored in detail using these simulation techniques. wikipedia.org
Furthermore, computational methods like density functional theory (DFT) can be used to determine the molecule's lowest energy conformation, providing a foundational structure for docking and simulation studies. ebi.ac.uk These combined computational strategies are crucial for rational drug design and for building a detailed, dynamic model of O6-acetylmorphine's molecular interactions.
Development of Research Tools and Chemical Probes Based on O6-Acetylmorphine Structure
The unique chemical structure of O6-acetylmorphine has been leveraged to develop specific research tools and chemical probes essential for its study in both biological and forensic contexts. These tools enable highly specific detection and investigation of the compound's role in complex systems.
One of the most significant developments has been the creation of highly specific antibodies against O6-acetylmorphine. Monoclonal antibodies (mAbs) that bind specifically to 6-AM, with minimal cross-reactivity to morphine or heroin, have been engineered. nih.gov These antibodies are powerful research tools. For example, in one study, a 6-AM specific antibody was administered to mice prior to heroin exposure. The antibody successfully suppressed both the rewarding and locomotor sensitizing effects of heroin, providing direct evidence that the metabolite 6-AM is essential for these key properties of the parent drug. nih.gov Immunohistochemical studies have also utilized anti-6-MAM antibodies to visualize the distribution of the metabolite in various tissues post-mortem, offering insights into its biodistribution patterns. unipi.it
Another critical area of development is the synthesis of isotopically labeled O6-acetylmorphine analogues. Compounds like 6-acetylmorphine-d3 (B3182764) (6-AM-d3) and 6-acetylmorphine-d6 (B117113) serve as ideal internal standards for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). fda.gov.twcaymanchem.com Because these labeled standards have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute and ionize similarly, allowing for correction of any analyte loss during sample preparation and analysis. This leads to highly accurate and precise quantification, which is critical in forensic toxicology and pharmacokinetic studies. fda.gov.tw The development of these reference materials is fundamental for validating analytical methods used to detect the compound in various biological matrices. caymanchem.com
Investigating Environmental or Non-Biological Formation Pathways relevant to Forensic Science Methodologies
In forensic science, the presence of O6-acetylmorphine in a sample has long been considered a specific marker for heroin use, as it was assumed to be formed exclusively through the in-vivo metabolism of heroin. nih.govojp.gov However, research into non-biological formation pathways has challenged this assumption, revealing complexities that are critical for the accurate interpretation of toxicological and drug seizure evidence.
A pivotal area of this research has been the investigation of illicit drug synthesis processes. Studies on the "homebake" method of heroin production, which involves the acetylation of morphine, have demonstrated that O6-acetylmorphine can be a direct product of the synthesis itself, not just a degradation product of heroin. nih.govojp.gov When morphine is partially acetylated with reagents like acetyl chloride, mixtures containing significant amounts of O6-acetylmorphine can be formed, sometimes with only trace amounts of heroin. nih.gov This finding is of paramount importance in forensic cases, as it indicates that the presence of O6-acetylmorphine without heroin does not definitively prove the prior existence of heroin. nih.govojp.gov
The table below summarizes the findings from experiments on the partial acetylation of morphine, relevant to forensic analysis.
Table 2: Product Composition from Partial Acetylation of Morphine Sulphate
| Reagent | Key Products Detected | Forensic Implication |
|---|
Furthermore, impurity profiling of seized heroin samples is a cornerstone of forensic drug intelligence, used to link different seizures to a common manufacturing source. unodc.org This analysis involves the qualitative and quantitative measurement of various alkaloids and byproducts, including O6-monoacetylmorphine, acetylcodeine, and morphine. unodc.org The relative ratios of these compounds can create a chemical "fingerprint" of a specific batch. Understanding how O6-acetylmorphine is formed and its stability relative to other compounds during storage and trafficking is crucial for the reliability of these linking studies. For instance, it has been noted that during storage, heroin concentration can decrease while O6-acetylmorphine concentration increases, making the ratio of acetylcodeine to the sum of heroin and O6-acetylmorphine a more stable marker for comparison. unodc.org
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for O6-acetylmorphine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via acetylation of morphine at the 6-hydroxy position. Key steps include:
- Protection of functional groups : Morphine’s 3-hydroxy group may require protection (e.g., using acetic anhydride) to prevent competing reactions.
- Acetylation : Reaction with acetyl chloride or acetic anhydride in anhydrous conditions (e.g., dichloromethane or pyridine) under controlled temperatures (20–40°C).
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Yield Optimization : Excess acetylating agents and inert atmospheres (N₂) minimize side products like diacetylated derivatives. Purity is confirmed via melting point analysis and HPLC (e.g., C18 columns, 0.03 M phosphate buffer-methanol mobile phase) .
Q. How can researchers distinguish this compound from structural analogs (e.g., 3-acetylmorphine) using spectroscopic and chromatographic techniques?
- Methodological Answer :
- FTIR : O6-acetylmorphine shows a characteristic C=O stretch at ~1740 cm⁻¹ for the 6-acetyl group, distinct from 3-acetyl analogs (~1720 cm⁻¹ due to hydrogen bonding with the phenolic 3-OH) .
- HPLC-DAD : Use a C18 column with a mobile phase of 0.05 M ammonium acetate (pH 4.5) and acetonitrile (75:25). O6-acetylmorphine elutes later (retention time ~12 min) compared to 3-acetylmorphine (~9 min) due to polarity differences .
- NMR : The 6-acetyl group in O6-acetylmorphine causes a downfield shift of the C6 proton to δ 5.1–5.3 ppm (doublet), whereas 3-acetylation shifts the C3 proton to δ 6.8–7.0 ppm .
Q. What are the standard protocols for quantifying this compound in biological matrices (e.g., plasma, urine)?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C8/SCX) to isolate the compound from matrix interferents.
- LC-MS/MS : Employ a triple quadrupole MS with ESI+ ionization. Quantify using transitions m/z 328 → 165 (O6-acetylmorphine) and m/z 286 → 165 (morphine as a degradation product). Calibrate with deuterated internal standards (e.g., O6-acetylmorphine-D3) to correct for matrix effects .
- Validation Parameters : Include linearity (1–100 ng/mL), intraday precision (<15% RSD), and recovery (>85%) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and what degradation products form?
- Methodological Answer :
- Stability Studies : Prepare solutions in buffers (pH 1–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 7, and 14 days.
- Degradation Pathways :
- Acidic Conditions (pH < 4) : Hydrolysis to morphine and acetic acid.
- Alkaline Conditions (pH > 8) : Deacetylation and oxidation to morphinone.
- Analytical Tools : Monitor degradation via UPLC-PDA (e.g., Waters Acquity BEH C18, 1.7 µm) and confirm products with HRMS .
Q. What experimental strategies resolve conflicting data in pharmacokinetic studies of this compound (e.g., bioavailability discrepancies between rodent and primate models)?
- Methodological Answer :
- Species-Specific Metabolism : Rodents exhibit higher hepatic esterase activity, accelerating O6-acetylmorphine hydrolysis to morphine. Use knockout models (e.g., esterase-deficient mice) or co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to mimic primate metabolism .
- Dose Normalization : Adjust doses based on body surface area (e.g., mg/m² instead of mg/kg) to account for metabolic scaling differences.
- Cross-Study Validation : Compare results with radiolabeled tracer studies (³H-O6-acetylmorphine) to track distribution and elimination pathways .
Q. How can researchers design in vitro models to study the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer :
- BBB Cell Culture : Use immortalized human brain endothelial cells (hCMEC/D3) in Transwell inserts. Confirm monolayer integrity with TEER measurements (>200 Ω·cm²).
- Permeability Assay : Apply O6-acetylmorphine (10 µM) to the apical chamber. Sample basolateral medium at 15, 30, 60, and 120 min. Quantify via LC-MS/MS.
- Data Interpretation : Calculate apparent permeability (Papp). Compare with reference compounds (e.g., morphine, Papp ~5 × 10⁻⁶ cm/s) to assess enhanced lipophilicity from acetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
